Diethylbutylamine is a light yellow liquid. (NTP, 1992)
N,N-diethylbutan-1-amine
CAS No.: 4444-68-2
Cat. No.: VC3710932
Molecular Formula: C8H19N
Molecular Weight: 129.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4444-68-2 |
---|---|
Molecular Formula | C8H19N |
Molecular Weight | 129.24 g/mol |
IUPAC Name | N,N-diethylbutan-1-amine |
Standard InChI | InChI=1S/C8H19N/c1-4-7-8-9(5-2)6-3/h4-8H2,1-3H3 |
Standard InChI Key | ORSUTASIQKBEFU-UHFFFAOYSA-N |
SMILES | CCCCN(CC)CC |
Canonical SMILES | CCCCN(CC)CC |
Introduction
Structural Characteristics
Molecular Composition and Identifiers
N,N-diethylbutan-1-amine is an organic compound with the molecular formula C₈H₁₉N. This tertiary amine contains a butyl chain and two ethyl groups connected to a central nitrogen atom. The compound is registered in multiple chemical databases with various identifiers for reference and classification purposes.
The following table presents the primary structural identifiers for N,N-diethylbutan-1-amine:
Identifier Type | Value |
---|---|
CAS Number | 4444-68-2 |
Molecular Formula | C₈H₁₉N |
Average Mass | 129.247 g/mol |
Monoisotopic Mass | 129.151750 Da |
ChemSpider ID | 19319 |
PubChem CID | 20513 |
The compound has been documented in chemical databases since at least 2015, with ongoing updates to its structural information and properties as research continues . The systematic IUPAC nomenclature identifies this compound as N,N-diethylbutan-1-amine, though it appears under various synonyms in scientific literature and chemical databases.
Structural Representations and Notations
For precise chemical representation and database searching, N,N-diethylbutan-1-amine can be described using several standardized chemical notations. These representations allow for unambiguous identification and structural analysis across different chemical platforms and research contexts.
The following structural notations provide mathematical and textual representations of the compound's molecular arrangement:
Notation Type | Representation |
---|---|
SMILES | CCCCN(CC)CC |
InChI | InChI=1S/C8H19N/c1-4-7-8-9(5-2)6-3/h4-8H2,1-3H3 |
InChIKey | ORSUTASIQKBEFU-UHFFFAOYSA-N |
These standardized notations capture the compound's structural connectivity and are essential for computational chemistry applications, structure searching, and molecular database integration . The SMILES notation provides a simpler linear representation, while the InChI string offers more detailed structural encoding including stereochemistry information, though this compound lacks stereogenic centers.
Physical and Chemical Properties
Spectroscopic and Analytical Properties
Analytical characterization of N,N-diethylbutan-1-amine typically employs various spectroscopic techniques. Mass spectrometry data reveals distinctive fragmentation patterns that aid in identification and structural confirmation of the compound in analytical settings.
The predicted collision cross-section data for various mass spectrometry adducts provides valuable information for analytical method development:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 130.15903 | 130.9 |
[M+Na]⁺ | 152.14097 | 141.0 |
[M+NH₄]⁺ | 147.18557 | 139.7 |
[M+K]⁺ | 168.11491 | 134.5 |
[M-H]⁻ | 128.14447 | 132.1 |
[M+Na-2H]⁻ | 150.12642 | 135.5 |
[M]⁺ | 129.15120 | 132.5 |
[M]⁻ | 129.15230 | 132.5 |
These collision cross-section values represent the effective area of the molecule in various ionized states, providing critical information for ion mobility spectrometry and tandem mass spectrometry applications . The data facilitates identification of the compound in complex mixtures and enables quantitative analysis in various matrices.
Chemical Reactivity and Behavior
Amine Functionality and Reactivity Patterns
As a tertiary amine, N,N-diethylbutan-1-amine demonstrates characteristic reactivity patterns dominated by the nitrogen atom's nucleophilicity and basicity. The nitrogen possesses a lone pair of electrons that can participate in various reactions, including acid-base interactions, nucleophilic substitutions, and coordination with metals.
The compound's tertiary amine structure influences its chemical behavior in several key ways:
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Basicity: The nitrogen can accept protons from acids to form ammonium salts, with an estimated pKa value typical of tertiary alkylamines.
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Nucleophilicity: The nitrogen can attack electrophilic centers in substitution and addition reactions.
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Oxidation resistance: The absence of N-H bonds makes tertiary amines more resistant to oxidation compared to primary and secondary amines.
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Quaternization: The nitrogen can undergo alkylation with alkyl halides to form quaternary ammonium salts.
These reactivity patterns make N,N-diethylbutan-1-amine useful as a base in organic synthesis, a nucleophilic reagent, and a potential ligand for coordination chemistry applications.
Structural Comparison with Related Compounds
Understanding N,N-diethylbutan-1-amine in the context of related amine compounds provides valuable insights into its chemical behavior and potential applications. The following table compares N,N-diethylbutan-1-amine with structurally similar amines:
Compound | Structural Features | Distinctive Properties |
---|---|---|
N,N-diethylbutan-1-amine | Tertiary amine with two ethyl groups and a butyl chain | Moderate basicity, good lipophilicity, no H-bond donation |
N,N-dimethylbutan-1-amine | Tertiary amine with two methyl groups and a butyl chain | Smaller molecular volume, potentially different bioactivity profile |
N-ethylbutan-1-amine | Secondary amine with one ethyl group and a butyl chain | Can act as H-bond donor, different reactivity pattern |
4-Chloro-N,N-diethyl-1-butanamine | Contains additional chloro functionality | Higher reactivity for substitution reactions, potential for further derivatization |
This comparison highlights how subtle structural differences can significantly impact chemical properties, reactivity patterns, and potential applications in synthesis and other fields . The specific arrangement of alkyl groups around the nitrogen atom influences steric effects, electron density distribution, and interactions with other molecules.
Synthetic Approaches and Preparation
Purification and Analysis
Following synthesis, purification and analysis of N,N-diethylbutan-1-amine would typically employ standard techniques for tertiary amines. Common purification methods include distillation, column chromatography, and acid-base extraction, taking advantage of the compound's basic properties.
Analytical verification typically involves:
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Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H and ¹³C NMR for structural confirmation.
-
Mass Spectrometry: To confirm molecular weight and fragmentation patterns.
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Infrared Spectroscopy: To verify functional group presence and absence.
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Elemental Analysis: To confirm elemental composition.
The predicted collision cross-section data mentioned earlier would be particularly valuable for developing liquid chromatography-mass spectrometry methods for analysis and quality control .
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